N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Catalog No.
S2918043
CAS No.
312742-56-6
M.F
C22H18N2O3S
M. Wt
390.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxyb...

CAS Number

312742-56-6

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Molecular Formula

C22H18N2O3S

Molecular Weight

390.46

InChI

InChI=1S/C22H18N2O3S/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-9-7-14(8-10-16)22-24-19-5-3-4-6-20(19)28-22/h3-13H,1-2H3,(H,23,25)

InChI Key

BZZVVNYWBKBHCR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC

solubility

not available

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety and dimethoxybenzamide. The compound has the molecular formula C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S and a molecular weight of approximately 358.41 g/mol. Its structure features a benzothiazole group linked to a phenyl ring, which is further substituted with methoxy groups, enhancing its solubility and biological activity. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The reactivity of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide can be attributed to the presence of functional groups such as amides and methoxy substituents. Typical reactions involving this compound may include:

  • Acylation Reactions: The amide functional group can undergo acylation to form more complex derivatives.
  • Nucleophilic Substitution: The benzothiazole nitrogen can participate in nucleophilic substitution reactions, facilitating the introduction of various substituents.
  • Oxidation Reactions: The methoxy groups may undergo oxidation under certain conditions, potentially altering the compound's pharmacological properties.

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide has shown promising biological activities in various studies:

  • Anticancer Activity: Compounds containing benzothiazole moieties are often investigated for their anticancer properties due to their ability to inhibit tumor growth.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
  • Enzyme Inhibition: Research indicates that benzothiazole derivatives can act as enzyme inhibitors, potentially affecting pathways involved in cancer progression and other diseases.

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves several steps:

  • Formation of Benzothiazole: The initial step often includes the synthesis of the benzothiazole moiety through cyclization reactions involving 2-aminobenzenethiol and appropriate carbonyl compounds.
  • Amidation Reaction: The benzothiazole is then reacted with 4-(dimethoxyphenyl)acetic acid or its derivatives in the presence of coupling agents such as HATU or EDC to form the amide bond.
  • Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound.

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its bioactive properties, it is being explored as a lead compound for developing new anticancer or antimicrobial drugs.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide often focus on its mechanism of action at the molecular level:

  • Molecular Docking Studies: These studies help predict how the compound interacts with specific biological targets such as enzymes or receptors.
  • Binding Affinity Assessments: Evaluating how strongly this compound binds to target proteins can provide insights into its potential efficacy and therapeutic index.

Several compounds share structural similarities with N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamideC15H12N2OSLacks methoxy groups; primarily studied for its anticancer properties.
4-(1,3-Benzothiazol-2-yl)anilineC13H10N2SSimpler structure; used in dye synthesis and material sciences.
Benzothiazole derivativesVariousBroad category; many derivatives exhibit diverse biological activities but may lack specificity found in N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide.

The uniqueness of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide lies in its specific combination of functional groups that enhance its solubility and potential therapeutic effects compared to simpler benzothiazole derivatives.

XLogP3

5

Dates

Last modified: 08-17-2023

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